Cortisuzol

Description

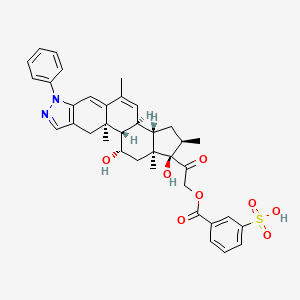

Cortisuzol is a synthetic glucocorticoid with the molecular formula C₃₇H₄₀N₂O₈S and a complex polycyclic structure, as depicted by its SMILES notation: S(=O)(=O)(O)C1CC(C(=O)OCC(=O)C2(O)C3(C(C4C(C(O)C3)C3(C(=CC5N(NCC5C3)C3CCCCC3)C(=C4)C)C)CC2C)C)CCC1 .

Regulated by the US FDA under Unique Ingredient Identifier (UNII) 1PA76KJ99Y, it is internationally recognized as an International Non-Proprietary Name (INN) and classified under harmonized tariff codes (e.g., HS 29372900) .

Properties

CAS No. |

50801-44-0 |

|---|---|

Molecular Formula |

C37H40N2O8S |

Molecular Weight |

672.8 g/mol |

IUPAC Name |

3-[2-[(1S,2R,13S,14S,16R,17R,18S,20S)-17,20-dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl]-2-oxoethoxy]carbonylbenzenesulfonic acid |

InChI |

InChI=1S/C37H40N2O8S/c1-21-13-27-29-14-22(2)37(43,32(41)20-47-34(42)23-9-8-12-26(15-23)48(44,45)46)36(29,4)18-31(40)33(27)35(3)17-24-19-38-39(30(24)16-28(21)35)25-10-6-5-7-11-25/h5-13,15-16,19,22,27,29,31,33,40,43H,14,17-18,20H2,1-4H3,(H,44,45,46)/t22-,27+,29+,31+,33-,35+,36+,37+/m1/s1 |

InChI Key |

ZKIDWWQMNXGYHV-BYJSBFAFSA-N |

SMILES |

CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)COC(=O)C6=CC(=CC=C6)S(=O)(=O)O)O)C)O)C)C=NN5C7=CC=CC=C7)C |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C=C(C4=CC5=C(C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COC(=O)C6=CC(=CC=C6)S(=O)(=O)O)O)C)O)C)C=NN5C7=CC=CC=C7)C |

Canonical SMILES |

CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)COC(=O)C6=CC(=CC=C6)S(=O)(=O)O)O)C)O)C)C=NN5C7=CC=CC=C7)C |

Other CAS No. |

50801-44-0 |

Origin of Product |

United States |

Biological Activity

Cortisuzol is a synthetic glucocorticoid that has garnered attention for its potential therapeutic applications. As a glucocorticoid, it interacts with the glucocorticoid receptor (GR) and exhibits various biological activities that influence inflammation, immune responses, and metabolic processes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound, like other glucocorticoids, exerts its effects primarily through binding to the GR, which is part of the nuclear receptor superfamily. Upon binding, the this compound-GR complex translocates to the nucleus where it regulates gene expression by interacting with specific DNA sequences known as glucocorticoid response elements (GREs). This mechanism leads to both transcriptional activation and repression of target genes involved in inflammation and immune regulation .

Biological Effects

- Anti-inflammatory Activity : this compound has been noted for its potent anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various tissues.

- Immunosuppressive Effects : By modulating immune cell function, this compound can suppress the immune response, which is beneficial in conditions like autoimmune diseases but may increase susceptibility to infections.

- Metabolic Effects : this compound influences glucose metabolism, promoting gluconeogenesis and affecting insulin sensitivity. These effects are crucial in managing conditions such as Cushing's syndrome, where cortisol levels are abnormally high .

Data Table: Biological Activity Comparison

The following table summarizes key biological activities of this compound compared to other glucocorticoids:

| Compound | Anti-inflammatory Activity | Immunosuppressive Activity | Metabolic Effects |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Cortisol | Moderate | High | Significant |

| Prednisone | High | High | Moderate |

Case Study 1: Cushing's Syndrome Management

A notable case study involved a patient diagnosed with Cushing's syndrome who was treated with this compound. The patient exhibited symptoms such as proximal muscle weakness and hypertension due to prolonged exposure to high cortisol levels. After initiating treatment with this compound, significant improvements were observed in muscle strength and a reduction in blood pressure over a four-week period. The treatment also included lifestyle modifications and physical therapy to enhance recovery .

Case Study 2: Inflammatory Disease Treatment

In another study focusing on patients with rheumatoid arthritis, this compound was administered as part of a treatment regimen. Patients reported a marked decrease in joint pain and swelling within two weeks of starting therapy. Laboratory results indicated lower levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), demonstrating the compound's effectiveness in managing inflammatory responses .

Research Findings

Recent research has indicated that this compound exhibits a favorable pharmacokinetic profile compared to traditional glucocorticoids. Studies utilizing molecular docking simulations have shown that this compound has a binding affinity comparable to cortisol but with enhanced selectivity for the GR over mineralocorticoid receptors (MR), potentially minimizing side effects associated with mineralocorticoid activity .

Scientific Research Applications

Treatment of Inflammatory Conditions

Cortisuzol is employed in the management of several inflammatory and autoimmune conditions such as rheumatoid arthritis, lupus, and inflammatory bowel disease. Its ability to modulate immune responses makes it effective in reducing inflammation and managing symptoms.

Hormonal Replacement Therapy

In cases of adrenal insufficiency (Addison’s disease), this compound serves as a replacement therapy to restore normal cortisol levels, thereby preventing symptoms associated with cortisol deficiency such as fatigue, weakness, and hypotension.

Management of Allergic Reactions

This compound is utilized in treating severe allergic reactions and asthma exacerbations due to its potent anti-inflammatory effects, which help alleviate airway inflammation and improve breathing.

| Condition | Application of this compound |

|---|---|

| Rheumatoid Arthritis | Reduces joint inflammation and pain |

| Addison’s Disease | Hormonal replacement therapy |

| Asthma | Alleviates airway inflammation during exacerbations |

Cortisol Measurement

This compound is often used in diagnostic tests to measure cortisol levels in biological samples. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been validated for accurate measurement of cortisol levels in sweat, saliva, and urine .

Stress Response Studies

Research has leveraged this compound to study the physiological stress response by administering it to subjects and observing changes in metabolic processes and emotional responses . These studies provide insights into how cortisol affects mood and cognition under stress.

| Diagnostic Method | Sample Type | Purpose |

|---|---|---|

| LC-MS/MS | Sweat/Saliva/Urine | Quantification of cortisol levels |

| Metacognitive Efficiency Tests | Blood Plasma | Assessing cognitive function under stress |

Mechanistic Studies

This compound is instrumental in research aimed at understanding the mechanisms of glucocorticoids in health and disease. Studies have explored its role in regulating metabolic processes such as glucose metabolism, lipid metabolism, and protein synthesis .

Longitudinal Studies on Aging

Research involving this compound has also focused on longitudinal changes in cortisol levels across the lifespan, revealing important correlations between cortisol exposure and age-related diseases . This research highlights the potential implications of chronic stress on health outcomes.

| Research Focus | Findings |

|---|---|

| Glucose Metabolism | Increased insulin sensitivity with this compound withdrawal |

| Aging Studies | U-shaped pattern of cortisol levels across lifespan |

Case Study: Cushing's Syndrome

A 49-year-old female with a history of adrenal Cushing's syndrome was treated with this compound after surgical intervention failed to normalize her cortisol levels. The treatment led to significant improvements in her symptoms, including weight loss and reduced hypertension .

Case Study: Cortisol Monitoring

In a clinical setting, a patient undergoing treatment for severe eczema experienced secondary adrenal insufficiency due to prolonged topical steroid use. Monitoring cortisol levels facilitated timely intervention with this compound to manage his symptoms effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cortisuzol belongs to the glucocorticoid class, which includes natural hormones (e.g., cortisol) and synthetic analogs. Below is a structured comparison with key analogs:

Structural and Functional Comparison

Regulatory and Pharmacokinetic Profiles

Assay Interference and Detection

- This compound’s sulfobenzoate group may reduce cross-reactivity in cortisol-specific immunoassays compared to endogenous glucocorticoids .

- Dexamethasone requires method-specific thresholds to avoid false positives in suppression tests .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Cortisuzol’s mechanism of action using established scientific frameworks?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example: "In [specific cell lines/animal models], how does this compound (intervention) modulate [target pathway] compared to [existing compound/control] in terms of [specific biomarker/outcome] over [timeframe]?" This ensures alignment with theoretical foundations and gaps in existing literature .

Q. What experimental design considerations are critical for initial in vitro studies of this compound?

- Methodological Answer :

- Positive/Negative Controls : Include compounds with known effects on the target pathway.

- Dose-Response Curves : Test a logarithmic range (e.g., 1 nM–100 µM) to establish EC50/IC50 values.

- Replicates : Use ≥3 biological replicates to account for variability .

- Table :

| Parameter | Recommendation | Rationale |

|---|---|---|

| Cell Viability Assay | MTT/WST-1 | Validates cytotoxicity thresholds |

| Time Points | 24h, 48h, 72h | Captures dynamic responses |

Q. How should sample size and statistical power be determined for preclinical this compound studies?

- Methodological Answer : Conduct a power analysis (α=0.05, β=0.20) using pilot data. For animal studies, apply the Resource Equation Method (E = N – k, where E ≥10 ensures robustness). For cell-based assays, use a coefficient of variation (CV) <15% to minimize noise .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across different model systems be systematically analyzed?

- Methodological Answer :

- Triangulation : Compare results from in vitro (e.g., primary cells vs. immortalized lines), in vivo (e.g., murine vs. zebrafish models), and computational (e.g., molecular docking) studies.

- Sensitivity Analysis : Identify variables (e.g., pH, serum concentration) that disproportionately affect outcomes .

- Example Workflow :

Map discrepancies using a heatmap of effect sizes.

Apply Bradford Hill criteria to assess causality in observed contradictions .

Q. What mixed-methods approaches are suitable for investigating this compound’s off-target effects?

- Methodological Answer : Combine quantitative proteomics (e.g., TMT labeling) with qualitative transcriptional profiling (RNA-seq).

- Quantitative Question : "Does this compound alter the abundance of [specific protein family] in [tissue type]?"

- Qualitative Question : "How do transcriptional networks respond to this compound-induced stress in [cell type]?" .

Q. How can researchers optimize assay conditions to improve the reproducibility of this compound’s pharmacokinetic data?

- Methodological Answer :

- Pre-Analytical Variables : Standardize fasting status, circadian timing, and sample storage (−80°C with protease inhibitors).

- Analytical Validation : Use a Cortisol ELISA kit (e.g., Abcam) with cross-reactivity testing against this compound metabolites .

- Table :

| Variable | Optimization Strategy |

|---|---|

| Plasma vs. Serum | Use EDTA plasma to avoid platelet-derived interference |

| LC-MS/MS Parameters | Column: C18; Ionization: ESI+; LOD: 0.1 ng/mL |

Q. What ethical and methodological challenges arise in longitudinal human studies of this compound?

- Methodological Answer :

- Informed Consent : Disclose risks of adrenal suppression and monitoring protocols (e.g., quarterly ACTH stimulation tests) .

- Attrition Bias : Implement intention-to-treat (ITT) analysis and incentivize retention (e.g., staggered compensation) .

Q. How can theoretical frameworks (e.g., systems pharmacology) enhance this compound’s target validation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.